![molecular formula C5H10FNO B11770027 [3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
[3-(Fluoromethyl)oxetan-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Fluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains a fluoromethyl group attached to the oxetane ring
Vorbereitungsmethoden
The synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and reaction conditions.
Analyse Chemischer Reaktionen
[3-(Fluoromethyl)oxetan-3-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3-(Fluoromethyl)oxetan-3-yl]methanamine: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Fluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[3-(Fluoromethyl)oxetan-3-yl]methanamine: can be compared with other similar compounds, such as:
[3-(Chloromethyl)oxetan-3-yl]methanamine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[3-(Bromomethyl)oxetan-3-yl]methanamine: Contains a bromomethyl group instead of a fluoromethyl group.
[3-(Hydroxymethyl)oxetan-3-yl]methanamine: Contains a hydroxymethyl group instead of a fluoromethyl group.
The uniqueness of This compound lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
[3-(fluoromethyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C5H10FNO/c6-1-5(2-7)3-8-4-5/h1-4,7H2 |
InChI-Schlüssel |
DRBPUJPGRGWCDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CN)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
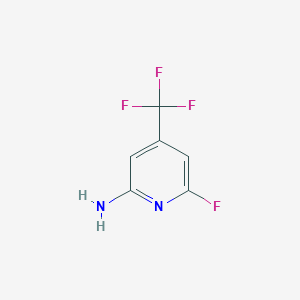
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
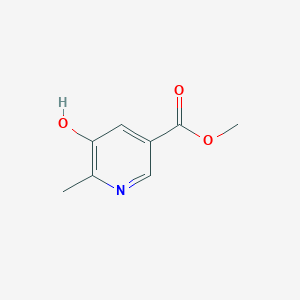
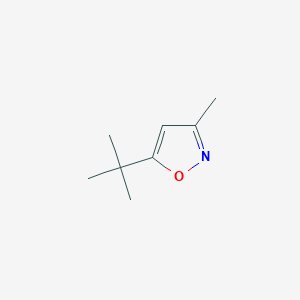
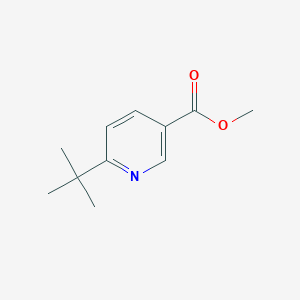
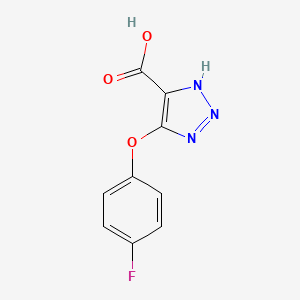
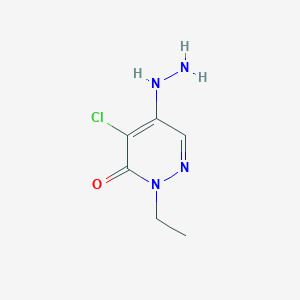
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
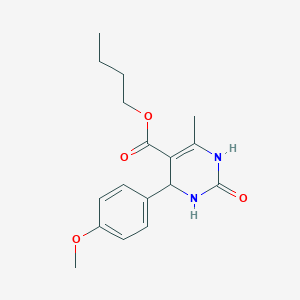
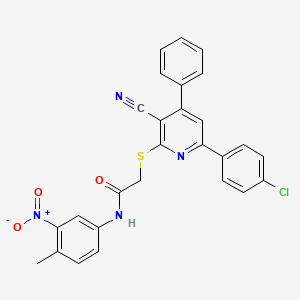
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
